molecular formula C5H2BrF3N2 B1629909 2-Amino-4-bromo-3,5,6-trifluoropyridine CAS No. 3512-12-7

2-Amino-4-bromo-3,5,6-trifluoropyridine

Cat. No.: B1629909
CAS No.: 3512-12-7
M. Wt: 226.98 g/mol
InChI Key: LGQSFLDSWMSKTB-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3,5,6-trifluoropyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes an amino group at the 2-position, a bromine atom at the 4-position, and three fluorine atoms at the 3, 5, and 6 positions of the pyridine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a suitable pyridine precursor with fluorinating agents such as cobalt trifluoride (CoF3) at elevated temperatures . Another approach includes the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the bromo substituent .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3,5,6-trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura reactions.

    Oxidation Products: Compounds with altered oxidation states of the amino group.

Scientific Research Applications

2-Amino-4-bromo-3,5,6-trifluoropyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Amino-4-bromo-3,5,6-trifluoropyridine exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing fluorine atoms and the electron-donating amino group create a unique electronic environment that can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-3,5,6-tetrafluoropyridine
  • 2-Amino-4-bromo-3,5-difluoropyridine
  • 2-Amino-4-bromo-3,6-difluoropyridine

Uniqueness

2-Amino-4-bromo-3,5,6-trifluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-bromo-3,5,6-trifluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQSFLDSWMSKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1N)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631349
Record name 4-Bromo-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-12-7
Record name 4-Bromo-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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